molecular formula C21H30N2O11 B608846 Mal-PEG5-NHS ester CAS No. 1807537-42-3

Mal-PEG5-NHS ester

Cat. No. B608846
CAS RN: 1807537-42-3
M. Wt: 486.47
InChI Key: PDFXZGGPCFZXJU-UHFFFAOYSA-N
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Description

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of Mal-PEG5-NHS ester involves the reaction of the NHS ester group with primary amines to form an amide bond . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .


Molecular Structure Analysis

The molecular formula of Mal-PEG5-NHS ester is C21H30N2O11 . It has a molecular weight of 486.5 g/mol .


Chemical Reactions Analysis

The NHS ester group of Mal-PEG5-NHS ester can react with primary amines on the protein surface, such as lysine or N-terminus, to form an amide bond . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .


Physical And Chemical Properties Analysis

Mal-PEG5-NHS ester has a molecular weight of 486.47 g/mol . Its molecular formula is C21H30N2O11 . It appears as a liquid .

Scientific Research Applications

Protein Labeling

Mal-PEG5-NHS ester is commonly used in protein labeling. The NHS ester group can react with the primary amines (-NH2) of proteins, allowing for the attachment of the PEG linker . This can be useful in a variety of research applications, including the study of protein function and structure.

Oligonucleotide Labeling

In addition to proteins, Mal-PEG5-NHS ester can also be used to label amine-modified oligonucleotides . This can be particularly useful in the field of genetics and molecular biology, where labeled oligonucleotides can be used as probes in various experimental procedures.

Biomolecule Conjugation

The maleimide group of Mal-PEG5-NHS ester will react with a thiol group to form a covalent bond . This allows for the connection of a biomolecule with a thiol, such as a protein or peptide, to the PEG linker. This can be useful in the creation of bioconjugates for use in a variety of research applications.

Drug Delivery Systems

Mal-PEG5-NHS ester has been utilized in the development of targeted drug delivery systems . By conjugating Mal-PEG5-NHS ester to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues. This can improve the therapeutic index and reduce off-target effects .

Increasing Solubility

The hydrophilic PEG spacer in Mal-PEG5-NHS ester increases solubility in aqueous media . This can be particularly useful in biological research, where maintaining the solubility of various compounds can be critical for experimental success.

Chemical Synthesis

Mal-PEG5-NHS ester can be used in chemical synthesis as a linker molecule. The presence of both a maleimide group and an NHS ester group allows for the connection of two different molecules, each with complementary reactive groups .

Mechanism of Action

Target of Action

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Mode of Action

The NHS ester group of Mal-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond . This interaction results in the formation of a stable covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathways affected by Mal-PEG5-NHS ester involve the modification of proteins and other biomolecules. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This modification can change the properties of the biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

The hydrophilic PEG spacer in Mal-PEG5-NHS ester increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of Mal-PEG5-NHS ester is the formation of a stable covalent bond between the biomolecule and the thiol . This can lead to the modification of the biomolecule, potentially changing its properties and functions. For example, the modification can decrease aggregation and increase solubility of proteins .

Action Environment

The action of Mal-PEG5-NHS ester can be influenced by environmental factors such as pH and solvent. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 .

Future Directions

Mal-PEG5-NHS ester is a PEG linker that has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . This makes it a promising tool for future research and development in the field of bio-conjugation.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFXZGGPCFZXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG5-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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